molecular formula C22H24N4O2 B2885385 2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide CAS No. 932475-80-4

2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide

Cat. No.: B2885385
CAS No.: 932475-80-4
M. Wt: 376.46
InChI Key: SBSUSILGKSZKFT-UHFFFAOYSA-N
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Description

2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as DiPOA, is the mu opioid receptor . These receptors are present throughout the central and peripheral nervous systems .

Mode of Action

DiPOA acts as a highly potent agonist at the mu opioid receptor . It binds competitively to the opioid binding site of human mu receptors . The rank order of affinity for DiPOA binding to recombinant human opioid receptors is mu > kappa ≈ ORL-1 >> delta .

Biochemical Pathways

Activation of mu opioid receptors leads to a cascade of biochemical events. These include inhibition of adenylate cyclase, decreased cAMP production, and subsequent reduction in neuronal excitability. This results in the potent antihyperalgesic effects observed with DiPOA .

Pharmacokinetics

DiPOA exhibits favorable pharmacokinetic properties. High and sustained plasma levels are achieved following intraperitoneal administration . Its penetration into the central nervous system is limited, making it a peripherally restricted mu opioid agonist . This property is beneficial in minimizing central side effects often associated with opioid agonists.

Result of Action

The activation of peripheral mu receptors by DiPOA produces potent antihyperalgesic effects in both animals and humans . This is likely due to the inhibition of pain signal transmission at the level of the primary afferent neuron.

Action Environment

The action, efficacy, and stability of DiPOA can be influenced by various environmental factors. For instance, peripheral inflammation can cause an increase in mu receptor levels on peripheral terminals of primary afferent neurons . This could potentially enhance the antihyperalgesic effects of DiPOA.

Biochemical Analysis

Biochemical Properties

This compound interacts with mu opioid receptors, which are present throughout the central and peripheral nervous systems . It has been found to inhibit diprenorphine binding to recombinant human mu receptors with a Ki value of approximately 0.8 nM . The rank order of affinity for this compound binding to recombinant human opioid receptors was mu > kappa ≈ ORL-1 >> delta .

Cellular Effects

Peripheral inflammation leads to an increase in mu receptor levels on peripheral terminals of primary afferent neurons . Activation of peripheral mu receptors by 2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide produces potent antihyperalgesic effects in both humans and animals .

Molecular Mechanism

This compound shows potent agonist effects in a human mu receptor guanosine 5’-O-(3-[35S]thio)triphosphate functional assay, with an EC50 value of approximately 33 nM and efficacy of approximately 85% . It binds competitively to the opioid binding site of human mu receptors .

Temporal Effects in Laboratory Settings

High and sustained (≥5 h) plasma levels for this compound were achieved following intraperitoneal administration at 3 and 10 mg/kg . Central nervous system penetration was ≤4% of the plasma concentration, even at levels exceeding 1500 ng/ml .

Dosage Effects in Animal Models

In animal models, this compound administered intraperitoneally produced naltrexone-sensitive, dose-dependent reversal of Freund’s complete adjuvant-induced inflammatory mechanical hyperalgesia . Maximum percent reversal (67%) was seen 1 h postadministration at 10 mg/kg .

Properties

IUPAC Name

N-(2-methylphenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-7-5-6-10-18(16)23-19(27)15-26-13-11-22(12-14-26)24-20(21(28)25-22)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSUSILGKSZKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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